molecular formula C22H28ClN3O3 B4107270 2-(1-adamantyl)-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone CAS No. 5727-31-1

2-(1-adamantyl)-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone

Cat. No.: B4107270
CAS No.: 5727-31-1
M. Wt: 417.9 g/mol
InChI Key: KLMSRPYKJVROON-UHFFFAOYSA-N
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Description

1-(1-Adamantylacetyl)-4-(4-chloro-2-nitrophenyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with adamantylacetyl and chloro-nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone typically involves the following steps:

    Formation of Adamantylacetyl Chloride: Adamantane is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form adamantylacetyl chloride.

    Nucleophilic Substitution: The adamantylacetyl chloride is then reacted with piperazine to form 1-(1-adamantylacetyl)piperazine.

    Electrophilic Aromatic Substitution: Finally, 1-(1-adamantylacetyl)piperazine is reacted with 4-chloro-2-nitrobenzene under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-Adamantylacetyl)-4-(4-chloro-2-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.

Major Products

    Oxidation: Oxidized derivatives of the adamantyl group.

    Reduction: 1-(1-Adamantylacetyl)-4-(4-amino-2-nitrophenyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantyl group could provide steric bulk, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Adamantylacetyl)-4-phenylpiperazine: Lacks the chloro and nitro substituents.

    1-(1-Adamantylacetyl)-4-(4-methylphenyl)piperazine: Contains a methyl group instead of a chloro and nitro group.

    1-(1-Adamantylacetyl)-4-(4-bromophenyl)piperazine: Contains a bromo group instead of a chloro and nitro group.

Uniqueness

1-(1-Adamantylacetyl)-4-(4-chloro-2-nitrophenyl)piperazine is unique due to the presence of both chloro and nitro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(1-adamantyl)-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O3/c23-18-1-2-19(20(10-18)26(28)29)24-3-5-25(6-4-24)21(27)14-22-11-15-7-16(12-22)9-17(8-15)13-22/h1-2,10,15-17H,3-9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMSRPYKJVROON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)CC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387964
Record name ZINC04703746
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5727-31-1
Record name ZINC04703746
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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